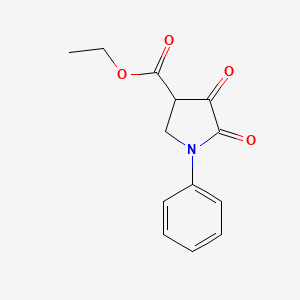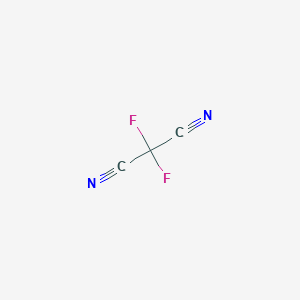amino}methyl)biphenyl-2-ol CAS No. 5421-69-2](/img/structure/B14746698.png)
5-Tert-butyl-3-({[3-(dimethylamino)-2,2-dimethylpropyl](methyl)amino}methyl)biphenyl-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a tert-butyl group, a dimethylamino group, and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Applications De Recherche Scientifique
5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-tert-butyl-3-[(diethylamino)methyl][1,1’-biphenyl]-2-ol
- 3-[(dimethylamino)methyl][1,1’-biphenyl]-2-ol
- 5-bromo-3-[(diethylamino)methyl][1,1’-biphenyl]-2-ol
Uniqueness
The uniqueness of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5421-69-2 |
|---|---|
Formule moléculaire |
C25H38N2O |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
4-tert-butyl-2-[[[3-(dimethylamino)-2,2-dimethylpropyl]-methylamino]methyl]-6-phenylphenol |
InChI |
InChI=1S/C25H38N2O/c1-24(2,3)21-14-20(16-27(8)18-25(4,5)17-26(6)7)23(28)22(15-21)19-12-10-9-11-13-19/h9-15,28H,16-18H2,1-8H3 |
Clé InChI |
JNOXYPLBRGEEAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(C)CC(C)(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
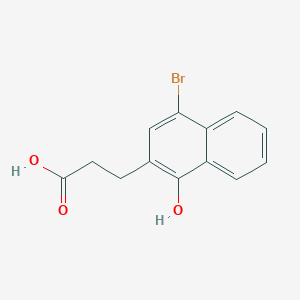
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
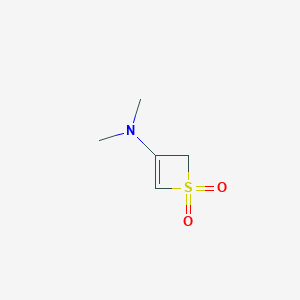
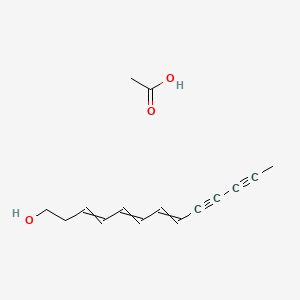
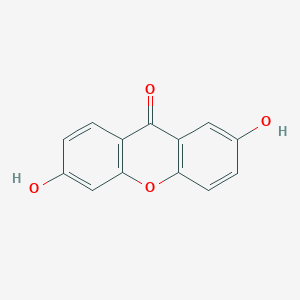
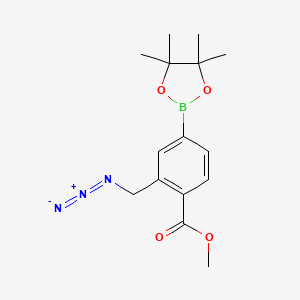
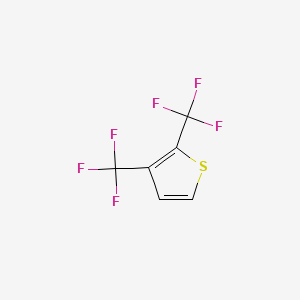
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)


